3,4-Dichlorobenzyl isocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl isocyanate can be synthesized through the reaction of 3,4-dichloroaniline with phosgene . The reaction typically involves the following steps:
Formation of 3,4-dichlorobenzene isocyanate: 3,4-dichloroaniline reacts with phosgene to form 3,4-dichlorobenzene isocyanate.
Reaction with dimethylamine gas: The 3,4-dichlorobenzene isocyanate is then reacted with dimethylamine gas to produce the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process typically includes:
Phosgenation: Reacting 3,4-dichloroaniline with phosgene in the presence of a solvent.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like acetonitrile and dichloromethane are commonly used.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Scientific Research Applications
3,4-Dichlorobenzyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates . This reactivity is exploited in various synthetic applications to create complex molecules.
Comparison with Similar Compounds
2,4-Dichlorobenzyl isocyanate: Another isocyanate compound with similar reactivity but different substitution pattern on the benzene ring.
3,4-Dichlorobenzyl methylcarbamate: A related compound used as a selective preemergence herbicide.
Uniqueness: 3,4-Dichlorobenzyl isocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates. Its applications in the synthesis of pharmaceuticals and agrochemicals highlight its versatility and importance in various fields .
Properties
IUPAC Name |
1,2-dichloro-4-(isocyanatomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNAHQZFPSSVTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369866 |
Source
|
Record name | 3,4-Dichlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-09-1 |
Source
|
Record name | 3,4-Dichlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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